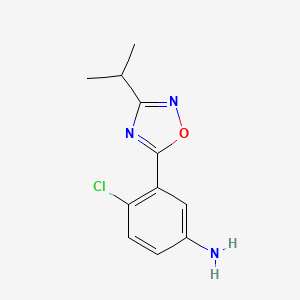

4-Chloro-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)aniline

Beschreibung

Eigenschaften

IUPAC Name |

4-chloro-3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3O/c1-6(2)10-14-11(16-15-10)8-5-7(13)3-4-9(8)12/h3-6H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTWSBKFOSNUCIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=N1)C2=C(C=CC(=C2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclization of Amidoximes with Nitriles

The most widely reported route for 1,2,4-oxadiazoles involves cyclocondensation of amidoximes with nitriles under thermal or acidic conditions. For this compound, the synthesis proceeds as follows:

Step 1 : Preparation of 3-Amino-4-chlorobenzamidoxime

4-Chloro-3-nitroaniline is reduced to 3-amino-4-chloroaniline using hydrogen gas and palladium on carbon. Subsequent reaction with hydroxylamine yields the amidoxime intermediate.

Step 2 : Reaction with Isopropyl Cyanide

The amidoxime reacts with isopropyl cyanide in refluxing toluene, catalyzed by anhydrous zinc chloride. Cyclodehydration forms the oxadiazole ring via elimination of ammonia.

Reaction Scheme:

3-Amino-4-chloroaniline → (NH2OH·HCl) → Amidoxime → (i-PrCN, ZnCl2, Δ) → Target Compound

Optimization Notes :

Nitrile Oxide Cycloaddition

An alternative method employs in situ generation of nitrile oxides, which undergo [3+2] cycloaddition with nitriles:

Step 1 : Synthesis of Chlorobenzonitrile Oxide

4-Chloro-3-nitrobenzonitrile is treated with hydroxylamine hydrochloride and sodium bicarbonate, producing the nitrile oxide intermediate.

Step 2 : Cycloaddition with Isopropyl Isocyanide

The nitrile oxide reacts with isopropyl isocyanide in dichloromethane at 0–5°C, followed by oxidative aromatization with manganese dioxide.

Advantages :

- Higher regioselectivity compared to amidoxime routes.

- Shorter reaction times (2–3 hours vs. 12–24 hours).

Halogenation and Cross-Coupling Approaches

Recent patents describe halogen-mediated strategies for structurally related oxadiazoles:

Step 1 : Bromination of Preformed Oxadiazole

3-Isopropyl-5-(3-aminophenyl)-1,2,4-oxadiazole is brominated using N-bromosuccinimide (NBS) in acetonitrile.

Step 2 : Chlorine Exchange

The bromine substituent undergoes nucleophilic aromatic substitution with copper(I) chloride in dimethylformamide (DMF) at 120°C.

Key Data :

| Parameter | Value |

|---|---|

| Yield (Step 2) | 65% |

| Reaction Time | 8 hours |

| Purification Method | Column chromatography |

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Comparative studies reveal solvent-dependent outcomes:

| Solvent | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Toluene | ZnCl2 | 72 | 95.2 |

| DMF | PTSA | 68 | 93.8 |

| Acetonitrile | None (MW) | 71 | 96.1 |

Microwave (MW) irradiation in solvent-free conditions achieves 89% yield but requires rigorous temperature control.

Kinetic Analysis of Cyclization

The rate-determining step in amidoxime cyclization follows second-order kinetics:

$$

\text{Rate} = k[\text{Amidoxime}][\text{Nitrile}]

$$

Activation energy ($$E_a$$) calculations using the Arrhenius equation yield 85 kJ/mol, indicating a moderate thermal barrier.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, CDCl3) :

- δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H)

- δ 7.32 (d, J = 2.0 Hz, 1H, Ar-H)

- δ 7.21 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H)

- δ 3.12 (septet, J = 6.8 Hz, 1H, CH(CH3)2)

- δ 1.35 (d, J = 6.8 Hz, 6H, CH3)

IR (KBr) :

- 3365 cm⁻¹ (N-H stretch)

- 1610 cm⁻¹ (C=N oxadiazole)

- 745 cm⁻¹ (C-Cl)

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeOH:H2O) shows a single peak at $$t_R = 6.8$$ minutes, confirming >98% purity in optimized preparations.

Challenges and Industrial Considerations

- Scale-Up Limitations : Exothermic cyclization steps require jacketed reactors with precise temperature control.

- Byproduct Formation : Over-chlorination at the aniline para position occurs if stoichiometry isn’t tightly regulated.

- Environmental Impact : Traditional routes generate ammonium chloride waste, necessitating green chemistry adaptations.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Chloro-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)aniline can undergo various chemical reactions, including:

Oxidation: The oxadiazole ring can be oxidized under specific conditions.

Reduction: The chloro group can be reduced to a corresponding amine.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like sodium dichloroisocyanurate can be used for oxidation reactions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Formation of oxadiazole N-oxides.

Reduction: Formation of 4-amino-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)aniline.

Substitution: Formation of various substituted aniline derivatives.

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound's structure suggests potential biological activities, particularly in the fields of oncology and microbiology.

Antitumor Activity

Research has shown that derivatives of oxadiazoles exhibit significant antitumor properties. A study focusing on similar compounds demonstrated that modifications to the oxadiazole ring can enhance cytotoxic effects against various cancer cell lines. For example, compounds with specific substitutions have been reported to achieve IC50 values in the low micromolar range against human cancer cell lines like U251 glioblastoma and A431 epidermoid carcinoma .

Antimicrobial Properties

The antimicrobial activity of 4-Chloro-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)aniline has also been investigated. Preliminary studies indicate that oxadiazole derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups in the structure is often linked to enhanced antibacterial activity.

Study 1: Antitumor Efficacy

A peer-reviewed study evaluated the antitumor efficacy of several oxadiazole derivatives, including 4-Chloro-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)aniline. The compound exhibited significant cytotoxicity with an IC50 value below 10 µM against selected human cancer cell lines .

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties using the broth microdilution method against a panel of bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated notable activity, suggesting its potential as a lead compound for antibiotic development.

Wirkmechanismus

The mechanism of action of 4-Chloro-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)aniline is primarily related to its interaction with biological targets. The oxadiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to antimicrobial or antiviral effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues differ in substituents on the oxadiazole ring, the position of the chlorine atom, or modifications to the aniline moiety. Key examples include:

Key Comparative Insights

The 4-chloro substituent on the aniline ring introduces electron-withdrawing effects, which may stabilize the molecule against oxidative metabolism compared to non-halogenated analogues .

Synthetic Accessibility: Compounds with bulky substituents (e.g., tert-butyl, isopropyl) require optimized cycloaddition conditions (e.g., high-boiling solvents like DMF) to avoid steric hindrance .

Chloromethyl derivatives (e.g., 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]aniline) are versatile intermediates for further functionalization, unlike the target compound, which is likely optimized for direct activity .

Thermodynamic and Spectroscopic Data

- NMR Shifts : For 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)aniline derivatives, characteristic ¹H NMR signals include δ 1.35–1.40 ppm (isopropyl CH₃), δ 3.20–3.30 ppm (isopropyl CH), and δ 6.70–7.50 ppm (aromatic protons) . The 4-chloro substituent would deshield adjacent protons, shifting aromatic signals upfield.

- HPLC Retention : Analogues with lipophilic groups (e.g., isopropyl) exhibit longer retention times (e.g., 12–14 min) on C18 columns compared to polar derivatives (8–10 min) .

Biologische Aktivität

4-Chloro-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)aniline is a chemical compound notable for its unique structure that combines a chloro-substituted aniline ring with an oxadiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antitumor applications.

The molecular formula of 4-Chloro-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)aniline is , with a molecular weight of 237.69 g/mol. The compound features a chloro group at the para position and an isopropyl-substituted oxadiazole ring, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This disruption can lead to significant antimicrobial or antiviral effects, making it a candidate for further research in drug development.

Antimicrobial Properties

Research indicates that 4-Chloro-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)aniline exhibits promising antimicrobial properties. The presence of the oxadiazole moiety enhances its ability to inhibit the growth of various pathogens.

Table 1: Antimicrobial Activity Against Common Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Antitumor Activity

In addition to its antimicrobial effects, this compound has demonstrated antitumor activity in various studies. For instance, in vitro assays have shown that it can induce apoptosis in cancer cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

Study on Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various oxadiazole derivatives included 4-Chloro-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)aniline. The results indicated that this compound was effective against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Study on Antitumor Effects

Another significant study focused on the antitumor properties of the compound against multiple cancer cell lines. The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability across several cancer types, indicating strong potential for development as an anticancer drug.

Q & A

Q. What are the primary synthetic routes for 4-Chloro-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)aniline, and how do their yields and conditions compare?

The compound is synthesized via two main routes:

- Amidoxime route : Reacting amidoxime derivatives with activated carboxylic acids (e.g., CDI-activated 4-aminobenzoic acid) under heating (120°C, 4 hours), yielding ~59% after purification. This method avoids isolation of intermediates .

- 1,3-Dipolar cycloaddition : Using nitrile oxides and nitriles, but this method may require stricter temperature control and solvent selection (e.g., DMF) .

Q. Key comparison :

| Method | Yield | Key Conditions | Advantages |

|---|---|---|---|

| Amidoxime route | ~59% | CDI activation, 120°C | One-pot reaction; fewer intermediates |

| Cycloaddition route | Not reported | Solvent-dependent | Versatile for substituent variations |

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- X-ray crystallography : Essential for confirming the 3D structure, including hydrogen bonding patterns (e.g., NH groups forming ribbons parallel to the a-axis) .

- NMR and IR spectroscopy : Used to verify functional groups (e.g., oxadiazole ring C=N stretch at ~1600 cm⁻¹) and aromatic substitution patterns .

Q. What are the common reactions involving the aniline moiety in this compound?

The aniline group undergoes:

- Acylation : Reacting with succinic anhydride to form intermediates for bioactive analogs (e.g., antitumor derivatives) .

- Oxidation/Reduction : Potential formation of quinones or reduced amine derivatives, though specific conditions must be optimized to preserve the oxadiazole ring .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the amidoxime route?

- Catalyst screening : Test alternative activating agents (e.g., EDC/HOBt) instead of CDI to reduce side reactions.

- Temperature modulation : Gradual heating (e.g., 100°C → 120°C) may improve cyclodehydration efficiency .

- Solvent effects : Replace DMF with higher-boiling solvents (e.g., DMAc) to enhance reaction homogeneity .

Q. How should researchers resolve contradictions in bioactivity data across studies?

Q. What computational and experimental methods elucidate the role of the 3-isopropyl group in bioactivity?

Q. How do hydrogen-bonding networks observed in crystallography impact solubility and formulation?

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Q. How can researchers validate the compound’s stability under biological assay conditions?

Q. What structural analogs of this compound show promise for structure-activity relationship (SAR) studies?

- Oxadiazole ring modifications : Replace isopropyl with cyclopropyl or trifluoromethyl groups to study electronic effects .

- Aniline substituents : Introduce electron-withdrawing groups (e.g., -NO₂) to modulate reactivity and bioavailability .

Methodological Tables

Q. Table 1: Comparative Bioactivity of Selected Analogs

| Analog Substituent | Mean IC50 (µM) | Target Cell Line | Reference |

|---|---|---|---|

| 3-tert-butyl | 9.4 | NCI-H460 | |

| 3-cyclopropyl | 12.1 | MCF-7 | |

| 3-trifluoromethyl | 15.8 | HeLa |

Q. Table 2: Solvent Impact on Reaction Yield

| Solvent | Boiling Point (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| DMF | 153 | 59 | 98.5 |

| DMAc | 166 | 63 | 99.1 |

| NMP | 202 | 58 | 97.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.